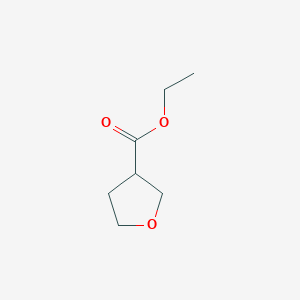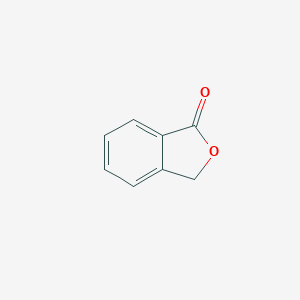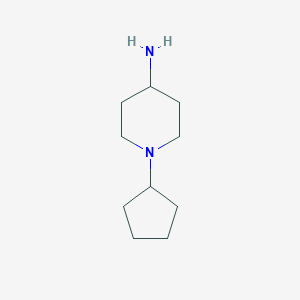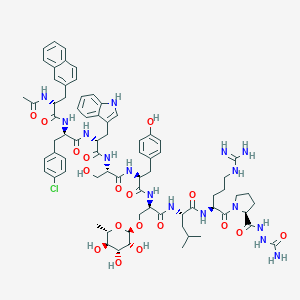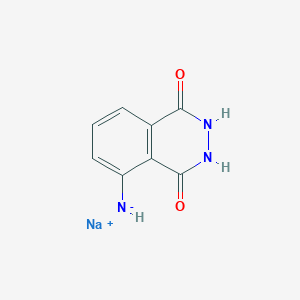
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide, commonly known as SDA, is a chemical compound that has been widely used in scientific research due to its unique properties. SDA is a stable, water-soluble, and non-toxic compound that has been used in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of SDA is still not fully understood. However, studies have shown that SDA can act as a reducing agent and a free radical scavenger, which helps to protect cells and tissues from oxidative damage. SDA can also inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammation.
Biochemical and Physiological Effects:
SDA has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. SDA has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using SDA in lab experiments is its stability and non-toxicity. SDA is also water-soluble, which makes it easy to use in various experimental systems. However, one of the limitations of using SDA is its poor solubility in organic solvents, which limits its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the use of SDA in scientific research. One area of interest is the development of SDA-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the use of SDA as a fluorescent probe for the detection of ROS in live cells and tissues. Further research is also needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.
Conclusion:
In conclusion, SDA is a unique chemical compound that has been widely used in scientific research due to its stability, non-toxicity, and unique properties. It has been used in various biochemical and physiological studies, and has shown potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.
Synthesemethoden
The synthesis of SDA involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain pure SDA. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
SDA has been widely used in scientific research due to its unique properties. It has been used as a reducing agent, an antioxidant, and a free radical scavenger in various biochemical and physiological studies. SDA has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. In addition, SDA has been used as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
134459-06-6 |
|---|---|
Produktname |
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide |
Molekularformel |
C8H6N3NaO2 |
Molekulargewicht |
199.14 g/mol |
IUPAC-Name |
sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
RVJVDCVIJCBUTH-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
SMILES |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
Kanonische SMILES |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
Piktogramme |
Irritant |
Synonyme |
LUMINOLSODIUM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





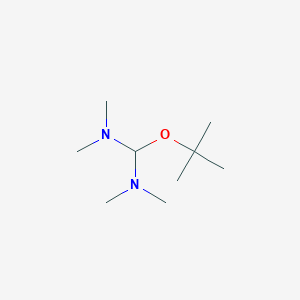

![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)

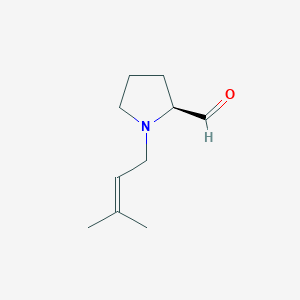

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
